7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in scientific research and industry. This compound is structurally related to xanthine derivatives, which are known for their biological activities, including acting as stimulants and bronchodilators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) and 2-hydroxy-3-phenylmethoxypropyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme kinetics.
Cell Signaling: Used in research on cell signaling pathways.
Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: Serves as a lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other substances.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways such as cAMP (cyclic adenosine monophosphate) pathways, which are crucial in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
Structural Differences: The presence of the 2-hydroxy-3-phenylmethoxypropyl group distinguishes it from other xanthine derivatives.
Biological Activity: Exhibits unique biological activities not seen in other similar compounds, making it valuable for specific research applications.
This detailed overview provides a comprehensive understanding of 7-(2-Hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
7-(2-hydroxy-3-phenylmethoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-19-15-14(16(23)20(2)17(19)24)21(11-18-15)8-13(22)10-25-9-12-6-4-3-5-7-12/h3-7,11,13,22H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGGVJTWBYIGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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